molecular formula C14H14ClN3O B12600890 N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine CAS No. 915774-20-8

N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine

Cat. No.: B12600890
CAS No.: 915774-20-8
M. Wt: 275.73 g/mol
InChI Key: IKLKFRGUCSXBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-[(but-2-en-1-yl)oxy]-4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 2-aminopyrimidine.

    Formation of Intermediate: The 4-chloroaniline is reacted with but-2-en-1-ol in the presence of a base to form the intermediate 3-[(but-2-en-1-yl)oxy]-4-chloroaniline.

    Coupling Reaction: The intermediate is then coupled with 2-aminopyrimidine under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-{3-[(But-2-en-1-yl)oxy]-4-bromophenyl}pyrimidin-2-amine
  • N-{3-[(But-2-en-1-yl)oxy]-4-fluorophenyl}pyrimidin-2-amine

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine imparts unique chemical and biological properties compared to its analogs with different halogen substitutions.
  • Reactivity: The chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
  • Biological Activity: The specific halogen substitution can affect the compound’s interaction with biological targets, potentially leading to differences in bioactivity and therapeutic potential.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

915774-20-8

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-but-2-enoxy-4-chlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C14H14ClN3O/c1-2-3-9-19-13-10-11(5-6-12(13)15)18-14-16-7-4-8-17-14/h2-8,10H,9H2,1H3,(H,16,17,18)

InChI Key

IKLKFRGUCSXBRF-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=C(C=CC(=C1)NC2=NC=CC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.